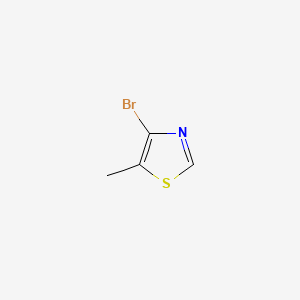

4-Bromo-5-methylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-methylthiazole is a chemical compound involved in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .

Synthesis Analysis

The synthesis of this compound involves several steps. For example, Ethyl-2-bromo-4-methylthiazole-5-carboxylate was obtained by bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate using hydrogen bromide in the presence of sodium nitrite. This compound undergoes hydrolysis with sodium hydroxide in THF to form 2-bromo-4-methylthiazole-5-carboxylic acid .Molecular Structure Analysis

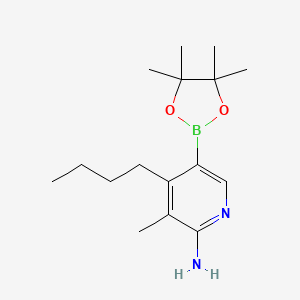

The molecular formula of this compound is C4H4BrNS. The average mass is 178.050 Da and the monoisotopic mass is 176.924774 Da .Chemical Reactions Analysis

Thiazoles, including this compound, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.05 g/mol. It has a complexity of 68.7 and a topological polar surface area of 41.1 Ų .Applications De Recherche Scientifique

Synthesis and Photophysical Properties : 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, show significant photophysical properties with the longest-wavelength absorption maxima and luminescence depending on substituents. These properties suggest potential applications in materials science and photophysical research (Murai et al., 2017).

Formation of Isothiazoles : Studies have shown the conversion of 5-bromoisothiazoles into 5-alkoxy- and 5-hydroxyisothiazoles, indicating applications in organic synthesis and chemical transformations (Stocks et al., 1971).

Metabolic Studies : 4-Methylthiazole-5-acetic acid, a metabolite of thiamine, has been identified in studies involving Phycomyces blakesleeanus, suggesting its significance in biochemical and metabolic research (Houston, 1984).

Halogenation and Thiocyanation Studies : Research on bromination and thiocyanation of thiazoles has been conducted, indicating applications in the field of halogenation chemistry (Saldabol et al., 2002).

Synthesis of Polythiazole Derivatives : Methyl β-bromo-α-oxoalkanoate and β-bromoacyl group containing-5-methylthiazole-4-carboxylate have been synthesized, pointing towards applications in the synthesis of polythiazole derivatives (Shin et al., 2003).

Medical Applications : 5-(2-Chloroethyl)-4-methylthiazole and its derivatives have been explored for the prevention and/or treatment of spinal cord injury, suggesting significant medical applications (Davis, 1954).

Biological Activity Studies : The biological activity of 1,2,4-triazole derivatives, including thiazole compounds, has been researched, particularly focusing on their antimicrobial and antifungal effects (Ohloblina et al., 2022).

Direct Arylations and Formation of Derivatives : Direct arylation of thiazoles and the formation of various derivatives like phenanthrothiazoles have been studied, which are significant in organic and pharmaceutical chemistry (Shi et al., 2017).

Mécanisme D'action

Target of Action

Thiazoles, the class of compounds to which 4-bromo-5-methylthiazole belongs, have been found to have diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antineoplastic agents .

Mode of Action

It has been suggested that this compound is involved in the blockage of the bradykinin b2 receptors, providing therapeutic benefit in hereditary angioedema (hae) and potentially in many other diseases .

Biochemical Pathways

Thiazoles, in general, are known to interact with various biochemical pathways due to their diverse biological activities . For instance, they can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s boiling point is predicted to be 2073±200 °C , which may influence its bioavailability.

Action Environment

The success of sm coupling, a reaction in which thiazoles like this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the compound’s action may be influenced by the chemical environment and reaction conditions.

Propriétés

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPKUHNAMYABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726827 |

Source

|

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132221-51-3 |

Source

|

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)